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bisoxazolidine derivatives and their uses

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Compound of Interest		
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An In-depth Technical Guide to **Bisoxazolidine** Derivatives: Synthesis, Properties, and Applications

Introduction

Bisoxazolidine derivatives represent a fascinating and versatile class of heterocyclic compounds that have garnered significant attention from the scientific community. These molecules, characterized by the presence of two oxazolidine rings, serve as crucial intermediates in organic synthesis, chiral auxiliaries, and as core scaffolds in the development of novel therapeutic agents and functional materials.[1][2] The oxazolidine ring, a five-membered heterocycle containing both nitrogen and oxygen atoms, provides a unique structural motif that imparts a range of biological and chemical properties.[1][3] This guide provides a comprehensive overview of the synthesis, characterization, and diverse applications of **bisoxazolidine** derivatives, with a focus on their roles in medicinal chemistry and material science.

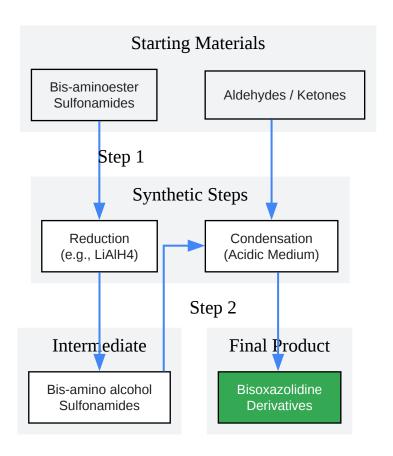
Synthesis of Bisoxazolidine Derivatives

The construction of the **bisoxazolidine** framework can be achieved through several synthetic strategies. The choice of method often depends on the desired substitution pattern and stereochemistry. Key approaches include the condensation of bis-amino alcohols with aldehydes or ketones and 1,3-dipolar cycloaddition reactions.

Condensation Reactions



A prevalent method involves the reaction of bis-amino alcohol sulfonamides with various aliphatic and aromatic aldehydes in an acidic medium. This approach typically yields N,N'-sulfonyl-bis-1,3-oxazolidines in good yields (64%-71%).[1][4] The synthesis often begins with the reduction of bis-amino ester sulfonamides, derived from natural amino acids, using a reducing agent like lithium aluminum hydride (LiAlH₄) to form the corresponding bis-amino alcohols.[1][4]



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Caption: General workflow for the synthesis of **bisoxazolidine**s via condensation.

1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between nitrones and alkenes is a powerful tool for constructing isoxazolidine rings.[5] To synthesize bis-isoxazolidines, this reaction can be performed using a dipolarophile containing two alkene functionalities. For instance, novel bis(5-isoxazolidines) have been prepared through the 1,3-dipolar cycloaddition of various nitrones



with 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane.[6] This method allows for the creation of structurally diverse molecules with multiple stereogenic centers.[7]

Experimental Protocol: Synthesis of N,N'-sulfonyl-4,4'-isobutyl-bisoxazolidine[4]

- Starting Material Preparation: Bisaminoester sulfonamides are synthesized according to previously described literature methods. These are then reduced to bisaminoalcohol sulfonamides using LiAlH₄.
- Cyclization: To a solution of the bisaminoalcohol sulfonamide (0.3 g, 1 mmol) in anhydrous chloroform (CHCl₃), add 2.2 equivalents of paraformaldehyde.
- Catalysis: Add one drop of sulfuric acid to the mixture to catalyze the reaction.
- Reaction Condition: The mixture is refluxed for 3 hours at 110 °C.
- Work-up: After the reaction is complete, the solvent is removed by evaporation under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using a mixture of dichloromethane and petroleum ether as the eluent.
- Product: The final product, N,N'-sulfonyl-4,4'-isobutyl-**bisoxazolidine**, is collected as a white solid.

Physicochemical Properties and Characterization

The structures of newly synthesized **bisoxazolidine** derivatives are typically confirmed using a suite of spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry.[1][4]



Compound	Туре	¹H NMR (δ, ppm, CDCl₃)	¹³ C NMR (δ, ppm, CDCl ₃)	IR (KBr, cm ⁻¹)	Reference
C-(phenyl)-N- methylnitrone	Precursor	8.00–7.37 (m, 5H), 7.15 (s, 1H), 3.76 (s, 3H)	134.0, 132.0- 128.57, 55.00	3389, 3061, 1695, 1594, 1158	[6]
C-(4- bromophenyl) -N- methylnitrone	Precursor	7.19–7.35 (m, 4H), 7.28 (s, 1H), 3.83 (s, 3H)	152.06- 123.10, 135.11, 56.86	3373, 3001, 1676, 1581, 1160	[6]
N,N'-sulfonyl- 4,4'-isobutyl- bisoxazolidin e	Product	-	-	-	[4]

Table 1: Representative Spectroscopic Data for **Bisoxazolidine** Precursors and Products.

Applications of Bisoxazolidine Derivatives

Bisoxazolidine derivatives have demonstrated a wide spectrum of utility, ranging from medicinal applications to industrial uses such as corrosion inhibition.

Medicinal Chemistry

The **bisoxazolidine** scaffold is of great interest in drug discovery due to its association with various biological activities.

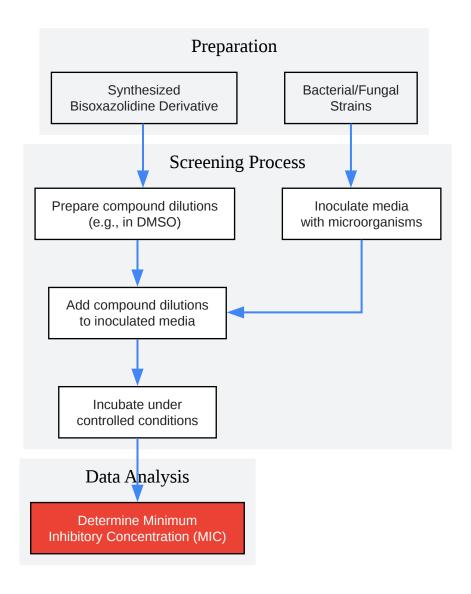
Antimicrobial and Antioxidant Activity: Many isoxazolidine derivatives have been reported to possess significant antibacterial and antifungal properties.[6][7] They have shown activity against both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[6] Some compounds also exhibit notable antioxidant potential. The mechanism of action for their antibacterial effects is often attributed to their ability to disrupt bacterial cell membranes.[8]



Compound	Test Organism	Activity (MIC μg/mL)	Reference
Bis-cyclic imidazolidine-4-one 3	MRSA (ATCC 33591)	0.58	[8]
Bis-cyclic imidazolidine-4-one 3	MRSE (RP62A)	0.58	[8]
Bis-cyclic imidazolidine-4-one 3	E. coli (ATCC 25922)	2.34	[8]
Benzoxazinyl- oxazolidinone 16	S. aureus ATCC 29213	<0.5	[9]
Benzoxazinyl- oxazolidinone 16	MRSA	<0.5	[9]

Table 2: Minimum Inhibitory Concentration (MIC) of selected bis-cyclic derivatives.





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Caption: Workflow for antimicrobial activity screening of **bisoxazolidine** derivatives.

Other Therapeutic Potential: The broader class of oxazolidine derivatives has been investigated for a multitude of pharmacological effects, including anticancer, anti-inflammatory, and anticonvulsant activities.[1][10] This suggests that **bisoxazolidine** structures could be promising scaffolds for developing drugs to treat chronic and infectious diseases.[10]

Material Science: Corrosion Inhibition

A significant industrial application of bis-isoxazolidine derivatives is their use as corrosion inhibitors for metals, particularly for mild steel in acidic environments.[11][12] These organic



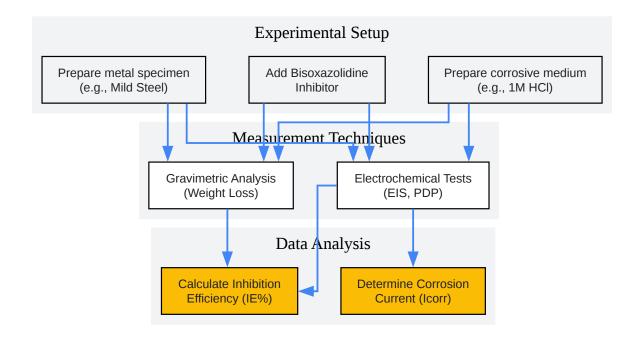
compounds, which typically contain nitrogen and oxygen heteroatoms, can adsorb onto the metal surface, forming a protective layer that blocks the electrochemical reactions responsible for corrosion.[3][13]

The inhibition efficiency is evaluated using gravimetric methods and electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[13] Studies have shown that bis-isoxazolidines can act as mixed-type inhibitors, and even at low concentrations (e.g., 15 ppm), they can achieve excellent corrosion inhibition efficiencies, exceeding 97% at room temperature.[11] The effectiveness is dependent on the inhibitor's concentration and the surrounding temperature.[13]

Inhibitor	Concentratio n (ppm)	Temperature (°C)	Inhibition Efficiency (%)	Technique	Reference
PDAB	15	25	97	Gravimetric	[11]
PDAB	15	50	98	Gravimetric	[11]
BDMTI	60	25	>80	PDP	[13]
НМВТІ	60	25	>90	PDP	[13]

Table 3: Corrosion Inhibition Efficiency of Bis-isoxazolidine Derivatives on Mild Steel in HCl.





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